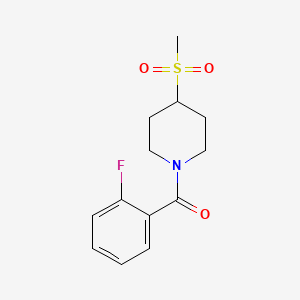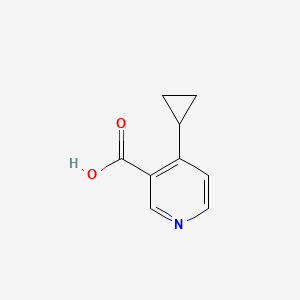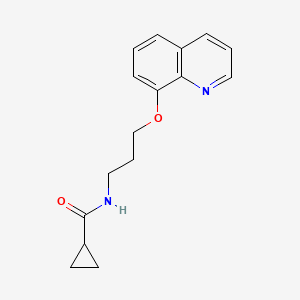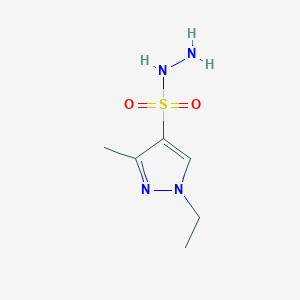
(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is an organic compound . It is commonly used as a pharmaceutical intermediate and in research compounds . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .
Synthesis Analysis
The preparation of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” can be completed by the following steps :Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is C13H16FNO3S. The InChI code is 1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H .Physical And Chemical Properties Analysis
“(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone” is a white solid powder . It has a molecular weight of 285.33. It has a melting point of 173-176°C . It is soluble in water and some organic solvents, such as methanol and chloroform .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural characterization of compounds related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone, providing insight into their potential applications in various fields including medicinal chemistry and materials science. For example, the synthesis, radiosynthesis, and in vivo evaluation of related compounds for imaging applications like SPECT to visualize specific receptors in the brain demonstrate the compound's utility in diagnostic imaging and neuroscience research (Blanckaert et al., 2005). Another study involving the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle showcases the compound's relevance in drug discovery and design (Prasad et al., 2018).
Drug Development and Therapeutic Potential
Research on derivatives and analogs of (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone has explored their therapeutic potential, focusing on their bioactivity and pharmacological profiles. For instance, studies on novel derivatives as selective agonists for specific receptors suggest the importance of these compounds in developing new therapeutic agents (Vacher et al., 1999).
Molecular and Crystal Structure Investigations
Research on the crystal structure and theoretical studies of related compounds provide valuable insights into their molecular behavior, stability, and interaction potentials, which are crucial for material science and pharmaceutical chemistry applications. The detailed study of molecular structures through DFT calculations and crystallographic analyses aids in understanding the physicochemical properties and designing compounds with desired features (Huang et al., 2021).
Antimicrobial Activity
Compounds structurally related to (2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone have been evaluated for their antimicrobial properties, indicating the potential for developing new antibacterial and antifungal agents. The synthesis and in vitro evaluation of derivatives for antimicrobial activity highlight the chemical's contribution to addressing resistance issues in infectious disease treatment (Mallesha & Mohana, 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds like this often target specific proteins or enzymes in the body. These targets could be receptors, ion channels, or enzymes involved in critical biochemical pathways .
Mode of Action
The compound might bind to its target, altering its function. This could inhibit or enhance the target’s activity, leading to changes in downstream cellular processes .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, alter gene expression, or disrupt metabolic processes .
Propiedades
IUPAC Name |
(2-fluorophenyl)-(4-methylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c1-19(17,18)10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKIQDXHBRYZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2972249.png)





![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2972259.png)
![Tert-butyl N-[2-cyclopropyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2972260.png)
